Diisodecyl maleate

Description

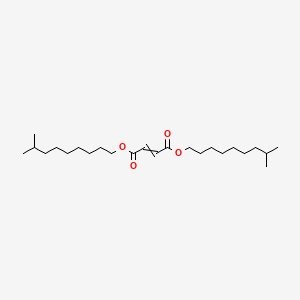

Diisodecyl maleate (CAS 526-95-4; EC 258-806-5) is a diester of maleic acid and isodecyl alcohol. It is widely utilized as a plasticizer and functional additive in polymers, textiles, and coatings due to its compatibility with hydrophobic matrices and ability to enhance flexibility . Structurally, it consists of two branched isodecyl chains esterified to a maleic acid backbone (molecular formula: C₂₄H₄₂O₄). Its applications span industrial sectors, including adhesives, synthetic leather, and occupational uniforms, where it is incorporated to improve material durability and processability .

Properties

IUPAC Name |

bis(8-methylnonyl) but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h17-18,21-22H,5-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUCNLQROBXNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C=CC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968605 | |

| Record name | Bis(8-methylnonyl) but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53817-61-1 | |

| Record name | Diisodecyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(8-methylnonyl) but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisodecyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Esterification Approach

The primary method for synthesizing diisodecyl maleate is the esterification of maleic anhydride with isodecyl alcohol. This reaction typically proceeds via the following steps:

- Reactants: Maleic anhydride and isodecyl alcohol in stoichiometric or slightly excess alcohol ratios.

- Catalysts: Acidic catalysts, including strong acid ion exchange resins or mineral acids such as sulfuric acid.

- Reaction Conditions: Elevated temperatures (typically between 90°C and 150°C), with continuous removal of water to drive the reaction forward.

- Purification: Filtration to remove catalysts, washing, drying, and distillation to isolate the pure ester.

This method is analogous to the preparation of other maleate esters such as dibutyl maleate and dimethyl maleate, with adjustments for the longer-chain isodecyl alcohol.

Catalytic Systems and Reaction Kinetics

Research on related maleate esters (e.g., dibutyl maleate) provides insights into catalyst efficacy and kinetics relevant to this compound synthesis:

- Catalyst Types: Both homogeneous catalysts (e.g., sulfuric acid, phosphotungstic acid) and heterogeneous catalysts (e.g., strong acid cation exchange resins like Dowex 50WX8) have been employed. Heterogeneous catalysts are favored industrially for ease of separation and reuse.

- Catalyst Performance: Sulfuric acid is highly effective but corrosive; ion exchange resins offer good catalytic activity with less corrosion risk.

- Kinetics: Esterification follows pseudo-first-order kinetics with respect to maleic anhydride, with activation energies reported around 299 kJ/mol in some studies.

- Alcohol Isomer Effects: Primary alcohols show higher reactivity than secondary ones; isodecyl alcohol is a primary alcohol, thus expected to have favorable kinetics.

Industrial-Scale Continuous Processes

Advanced industrial methods for maleate ester production involve continuous flow and multi-stage catalytic reactors:

- Multi-Stage Esterification Towers: Similar to methods used for dimethyl maleate, continuous esterification towers with multiple column plates filled with solid acid catalysts enable efficient conversion.

- Process Conditions:

- Temperature gradients from 60°C to 150°C along the column.

- Controlled flow rates of reactants (liquid maleate esters and alcohol vapor).

- Continuous removal of water and recycling of unreacted alcohol.

- Advantages: High conversion rates (up to 99.9%), improved product purity, and efficient catalyst usage.

Example Synthesis Protocol (Adapted for this compound)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Charge maleic anhydride and isodecyl alcohol into reactor | Molar ratio 1:1 to 1:1.5; temperature 90–120°C | Use of strong acid ion exchange resin catalyst |

| 2 | Esterification reaction with continuous stirring and heating | 3–5 hours reaction time; vacuum or inert gas to remove water | Water removal shifts equilibrium to ester formation |

| 3 | Catalyst separation | Filtration to remove resin catalyst | Catalyst can be reused |

| 4 | Purification | Washing with neutralizing solution (e.g., NaHCO3), drying with anhydrous MgSO4, and vacuum distillation | Ensures high purity and colorless product |

Comparative Data from Related Maleate Ester Syntheses

| Parameter | Dibutyl Maleate (Analogous) | Dimethyl Maleate (Analogous) | Expected for this compound |

|---|---|---|---|

| Catalyst | Sulfuric acid, Dowex 50WX8 | Strong acid ion exchange resins (e.g., 732 resin) | Strong acid ion exchange resins preferred |

| Reaction Temp. | 90–120°C | 70–100°C in initial stage, up to 150°C in catalytic tower | 90–130°C typical |

| Esterification Yield | >99% | ~99.6–99.9% | Target >99% |

| Reaction Time | 3.5 hours | Continuous flow in multi-stage tower | 3–5 hours batch or continuous |

| Water Removal | Vacuum or inert gas purge | Continuous distillation and absorption | Essential for equilibrium shift |

Research Findings and Optimization Insights

- Water Removal: Continuous removal of water is critical to prevent hydrolysis and drive esterification to completion.

- Catalyst Selection: Ion exchange resins provide a balance of activity and operational convenience, with high stability under reaction conditions.

- Temperature Control: Maintaining optimal temperature profiles prevents catalyst degradation and side reactions.

- Alcohol Excess: Slight excess of isodecyl alcohol improves conversion but must be recovered to minimize cost.

- Kinetic Modeling: Studies on dibutyl maleate indicate that the rate-determining step is the esterification of monoester intermediate, which likely applies to this compound synthesis.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is a primary reaction pathway for DIDM, influenced by pH and temperature. Under alkaline conditions (pH ≥ 9), the ester bonds undergo saponification, yielding maleic acid and isodecyl alcohol. Studies on structurally analogous maleate esters (e.g., dibutyl maleate) demonstrate that hydrolysis rates increase significantly in basic environments .

Table 1: Hydrolysis Conditions and Products

| Condition | pH | Temperature | Products | Evidence Source |

|---|---|---|---|---|

| Alkaline (saliva) | 9 | 37°C | Monoester intermediates | |

| Acidic (gastric) | 1.2 | 37°C | No hydrolysis observed | |

| Neutral (intestinal) | 7.5 | 37°C | No hydrolysis observed |

In biological systems, hydrolysis occurs slowly, with systemic toxicity primarily attributed to maleic acid, a known irritant .

Addition Reactions

The electron-deficient double bond in DIDM participates in Michael additions with nucleophiles (e.g., amines or thiols). For instance:

Such reactions are utilized in polymer crosslinking and adhesive formulations, though DIDM-specific data remain sparse.

Metabolic Pathways

In vivo, DIDM is hydrolyzed to maleic acid and isodecyl alcohol. Maleic acid is further metabolized via the tricarboxylic acid (TCA) cycle, while isodecyl alcohol undergoes hepatic oxidation to ketones or carboxylic acids. Key findings from related studies include:

Scientific Research Applications

Plasticizers in Polymers

DIDM is primarily utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Plasticizers are essential for reducing the brittleness of polymers, thereby enhancing their workability and longevity.

- Performance Characteristics : DIDM imparts significant flexibility and resilience to PVC products, making it suitable for applications such as:

- Flooring materials

- Electrical cables

- Coatings and sealants

Coatings and Paints

In coatings, DIDM serves as a solvent and binder, contributing to the formulation of paints that require specific viscosity and drying characteristics. Its ability to enhance adhesion and durability makes it valuable in:

- Architectural coatings

- Industrial finishes

- Automotive paints

Adhesives

DIDM is employed in various adhesive formulations due to its compatibility with different substrates. It enhances the bonding properties of adhesives used in:

- Wood bonding

- Construction materials

- Packaging applications

Cosmetic Applications

Recent studies have explored the potential of DIDM as an ingredient in cosmetic formulations due to its skin-conditioning properties. While research is still ongoing, preliminary findings suggest that DIDM may be beneficial in:

- Emulsions for creams and lotions

- Hair care products

- Sunscreens

Health and Safety Considerations

While DIDM has numerous applications, it is essential to consider its safety profile. Studies indicate that diesters like DIDM may have low acute toxicity; however, they can cause skin sensitization in certain individuals when used in cosmetic products or adhesives . Regulatory assessments continue to monitor the safety of such compounds.

Plasticization Efficiency

A study evaluated the efficiency of DIDM compared to other plasticizers like diethyl phthalate (DEP) in PVC formulations. Results indicated that DIDM provided superior flexibility and thermal stability at lower concentrations than DEP .

Dermatitis Cases Linked to Adhesive Use

In industrial settings, cases of dermatitis have been reported among workers using adhesives containing dibutyl maleate (DBM), a compound structurally related to DIDM. This highlights the importance of evaluating the safety of similar compounds in occupational settings .

Mechanism of Action

The mechanism of action of diisodecyl maleate involves its interaction with various molecular targets and pathways. As a plasticizer, it works by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it enhances the solubility and stability of active pharmaceutical ingredients, facilitating their transport and absorption in the body .

Comparison with Similar Compounds

Key Comparators

The following compounds are selected for comparison based on structural homology, functional overlap (plasticizers, esters), and regulatory relevance:

Diisooctyl Maleate (CAS 1330-76-3)

Di-n-butyl Maleate (DBM; CAS 105-76-0)

Diisodecyl Phthalate (DIDP; CAS 26761-40-0)

Dioctyl Maleate (DOM; CAS 2915-53-9)

Physicochemical and Functional Properties

Regulatory and Health Implications

- Diisooctyl Maleate : Classified as a Category 1B reproductive toxin under EU CLP regulations, limiting its use in consumer goods .

Biological Activity

Diisodecyl maleate (DIDM) is an ester derived from maleic acid and is characterized by its unique chemical structure that imparts specific biological activities. This article delves into the biological activity of this compound, focusing on its toxicity, absorption, immunogenic effects, and potential applications based on diverse research findings.

This compound is a diester formed from the reaction of maleic acid with isodecyl alcohol. Its molecular formula is , and it possesses a relatively low molecular weight, which influences its biological interactions.

Acute Toxicity

Research indicates that this compound has low acute toxicity. Similar compounds, such as dibutyl maleate, have shown low dermal toxicity with no significant adverse effects observed in animal studies. For instance, studies on dibutyl maleate reported an LC50 (dermal) beyond 2000 mg/kg in rats, suggesting a favorable safety profile for related esters like this compound .

Dermal Absorption

The absorption characteristics of this compound are crucial for understanding its biological activity. Studies on structurally similar compounds have indicated that these esters are readily absorbed through the skin. For example, approximately 50% of diethyl maleate was absorbed through human skin in a controlled study, which supports the hypothesis that this compound may exhibit similar absorption rates due to its low log Kow values .

Skin Sensitization Studies

This compound has been implicated in enhancing skin sensitization responses. In a mouse model using fluorescein isothiocyanate (FITC), this compound was shown to enhance the sensitization process, leading to increased ear swelling responses indicative of an allergic reaction. This suggests that DIDM may act as an adjuvant in allergic responses by promoting T-helper type 2 (Th2) immune responses .

Case Studies

Several case studies have documented dermatitis cases among workers in industries utilizing this compound-containing materials. These findings highlight the compound's potential to induce sensitization and allergic reactions in susceptible individuals .

Cytokine Production

In studies examining cytokine levels in draining lymph nodes post-sensitization with FITC, this compound was found to significantly enhance the production of interleukin-4 (IL-4) and interferon-gamma (IFN-γ). This dual enhancement indicates a complex immunological interaction where DIDM not only promotes Th2 responses but may also influence Th1 pathways .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Toxicity Level | Absorption Rate |

|---|---|---|---|

| This compound | Enhances skin sensitization | Low | High |

| Dibutyl Maleate | Low dermal toxicity | Low | Moderate |

| Diethyl Maleate | Moderate skin absorption | Low | High |

Q & A

Q. What are the standard methodologies for synthesizing diisodecyl maleate with high purity for laboratory use?

this compound is synthesized via esterification of maleic anhydride with isodecyl alcohol, typically catalyzed by acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reaction conditions : Maintain temperatures between 80–120°C under nitrogen to prevent oxidation.

- Purification : Use vacuum distillation to remove unreacted alcohol and acid residues. Purity can be verified via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) .

- Yield optimization : Monitor reaction progress via acid value titration to ensure complete esterification .

Q. How can researchers characterize the physicochemical properties of this compound?

Critical properties include molecular weight (C24H42O4), logP (octanol-water partition coefficient), and vapor pressure. Methods include:

- Chromatography : GC-MS for purity and structural confirmation .

- Spectroscopy : FT-IR for functional group analysis (C=O stretch at ~1720 cm<sup>-1</sup>) and <sup>13</sup>C NMR for ester linkage confirmation .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point and thermal stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Q. What experimental approaches are used to assess the solubility and stability of this compound in various solvents?

- Solubility testing : Use the shake-flask method with HPLC quantification in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) .

- Stability studies : Conduct accelerated degradation tests under UV light or elevated temperatures (40–60°C) and analyze degradation products via GC-MS .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and purification of this compound?

- Process simulation : Use RAD-FRAC equilibrium stage models to predict distillation efficiency and optimize column parameters (e.g., reflux ratio, feed stage) .

- Thermodynamic modeling : Apply the NRTL activity model to predict vapor-liquid equilibrium during purification .

Q. What methodologies resolve contradictions in toxicity data for this compound across studies?

- Systematic review : Follow EPA’s Systematic Review Protocol (e.g., data quality evaluation metrics for toxicological studies) to assess study reliability .

- Dose-response modeling : Use benchmark dose (BMD) analysis to reconcile discrepancies in NOAEL/LOAEL values .

Q. How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?

- Hydrolysis studies : Measure degradation rates in aqueous buffers (pH 4–9) at 25°C and 50°C .

- Bioaccumulation modeling : Apply quantitative structure-activity relationship (QSAR) tools to estimate logKow and bioconcentration factors (BCF) .

Q. What advanced analytical techniques identify degradation byproducts of this compound under oxidative conditions?

- High-resolution mass spectrometry (HRMS) : Detect and characterize trace degradation products (e.g., maleic acid derivatives) .

- Kinetic analysis : Use Arrhenius equations to model degradation pathways under varying temperatures and oxidant concentrations .

Q. How do structural modifications of this compound influence its plasticizing efficiency in polymer matrices?

- Molecular dynamics simulations : Analyze chain flexibility and compatibility with polymers (e.g., PVC) using software like GROMACS .

- Mechanical testing : Measure tensile strength and glass transition temperature (Tg) of polymer blends to correlate with ester chain length .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.